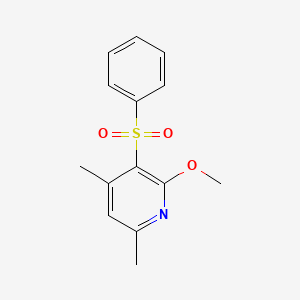![molecular formula C22H19N3O3 B2900127 2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide CAS No. 2034467-73-5](/img/structure/B2900127.png)
2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide, also known as MPMPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and various biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxazole derivatives, such as the compound , have been studied for their potential antimicrobial properties. The structure of oxazoles allows for interaction with bacterial cell components, potentially inhibiting growth or killing the bacteria. Research has shown that certain substitutions on the oxazole ring can lead to significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Research
The oxazole moiety is a common feature in many compounds with anticancer properties. The ability of these compounds to interfere with cellular signaling pathways and induce apoptosis in cancer cells makes them valuable in the development of new cancer therapies. Studies have indicated that oxazole derivatives can act as tyrosine kinase inhibitors, which are crucial in the treatment of various cancers .
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating many chronic diseases. Oxazole derivatives have been shown to possess anti-inflammatory properties, making them potential candidates for the development of anti-inflammatory drugs. They may work by inhibiting enzymes like COX-2, which play a role in the inflammatory process .
Antidiabetic Potential
Diabetes is a global health concern, and there is a continuous search for new therapeutic agents. Oxazole derivatives have been explored for their antidiabetic effects, possibly through the modulation of insulin signaling pathways or by acting as PPAR agonists, which are involved in glucose metabolism .
Antiobesity Research
Obesity is a risk factor for many diseases, and managing it is a significant challenge. Oxazole derivatives have been investigated for their potential antiobesity effects. These compounds may influence lipid metabolism or act on central nervous system receptors that regulate appetite and energy expenditure .
Antioxidant Properties
Oxidative stress contributes to the pathogenesis of numerous diseases. Oxazole derivatives have been studied for their antioxidant properties, which could help protect cells from oxidative damage. This is particularly relevant in the prevention of diseases associated with oxidative stress, such as neurodegenerative disorders .
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by the progressive loss of neuronal function. Oxazole derivatives have shown promise as neuroprotective agents, potentially through the inhibition of enzymes or pathways that lead to neuronal death .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-18(24-20(26)12-15-7-6-10-17(11-15)27-2)13-19-22(23-14)28-21(25-19)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHLQCIGFGABQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

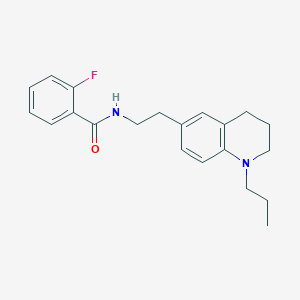
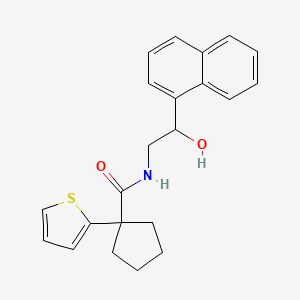
![N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2900046.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2900048.png)
![3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2900051.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2900055.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)
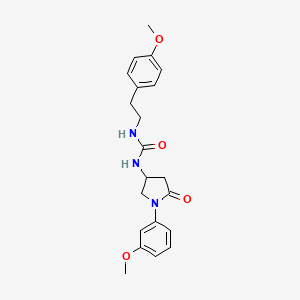
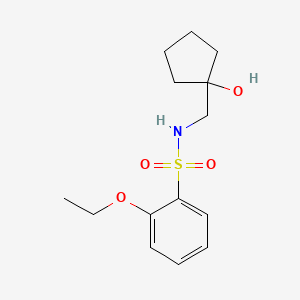

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)

